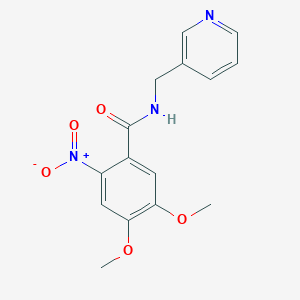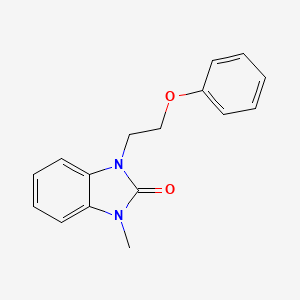![molecular formula C16H21FN2O3 B5622309 (3S*,4S*)-1-{[(3-fluorobenzyl)amino]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5622309.png)
(3S*,4S*)-1-{[(3-fluorobenzyl)amino]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Research on compounds with complex structures, such as "(3S,4S)-1-{[(3-fluorobenzyl)amino]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid"**, often involves detailed synthesis protocols, molecular structure elucidation, and analysis of both chemical and physical properties. These studies are crucial for developing new pharmaceuticals, materials, and understanding biological mechanisms.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler molecules. For example, the synthesis of pyridonecarboxylic acids as antibacterial agents involves preparation of compounds with substituted cyclic amino groups, indicating the importance of functional group manipulation in synthesis strategies (Egawa et al., 1984).
Molecular Structure Analysis
Molecular structure determination is often achieved through techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. The crystal structures of compounds provide insights into their geometric configurations, which is critical for understanding their reactivity and properties. For instance, the crystal structure of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid was determined, highlighting the importance of structural analysis in understanding compound behavior (Yin et al., 2004).
Chemical Reactions and Properties
Chemical properties of a compound are largely determined by its functional groups and molecular structure. The study of chemical reactions involves understanding how these compounds participate in or undergo various chemical transformations. For example, the reactivity of pyrrolidine derivatives towards acylation and their subsequent conversion into 3-acyltetramic acids illustrates the chemical behavior of nitrogen-containing cycles (Jones et al., 1990).
特性
IUPAC Name |
(3S,4S)-1-[(3-fluorophenyl)methylcarbamoyl]-4-propylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-2-4-12-9-19(10-14(12)15(20)21)16(22)18-8-11-5-3-6-13(17)7-11/h3,5-7,12,14H,2,4,8-10H2,1H3,(H,18,22)(H,20,21)/t12-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHRUQOZSOMMIG-TZMCWYRMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1C(=O)O)C(=O)NCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)NCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-1-{[(3-fluorobenzyl)amino]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5622244.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-N'-phenylurea](/img/structure/B5622253.png)
![{(1S)-1-methyl-2-phenyl-1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B5622261.png)
![2-[(3-phenylpropyl)(propyl)amino]ethanol](/img/structure/B5622275.png)


![4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5622305.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5622324.png)
![5-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5622335.png)
![N-cyclopentyl-2-[6-methyl-2-oxo-4-(trifluoromethyl)pyridin-1(2H)-yl]butanamide](/img/structure/B5622341.png)
